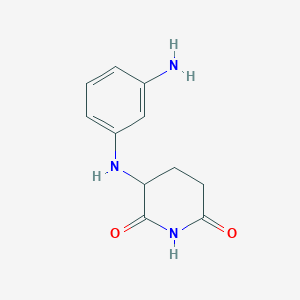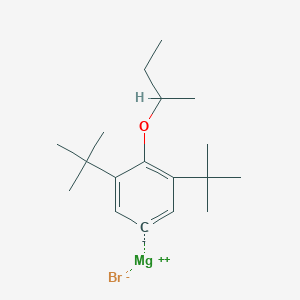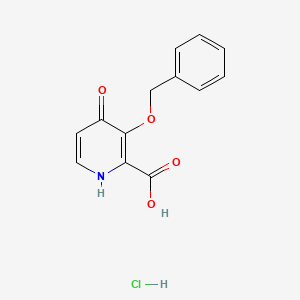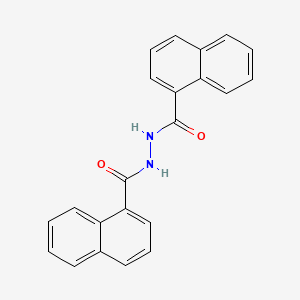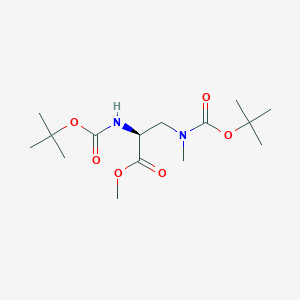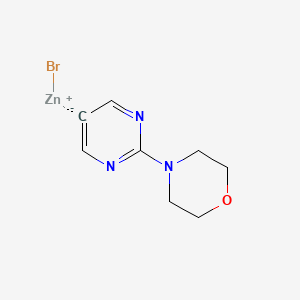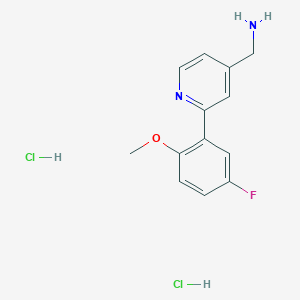
(2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom, a methoxy group, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Fluorination: Introduction of the fluorine atom to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Formation of the Pyridine Ring: Cyclization to form the pyridine ring.
Formation of the Dihydrochloride Salt: Conversion of the free base to the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the amine group.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functional groups.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of a nitro group yields an amine.
科学研究应用
Chemistry: In chemistry, (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. The presence of the fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, making it a valuable tool in drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other high-tech industries.
作用机制
The mechanism of action of (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity, while the methoxy group can influence its solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also contains a fluorine atom and is used in similar applications.
Pyrrolopyrazine Derivatives: These compounds have a pyrrole and pyrazine ring and exhibit various biological activities.
Fluorinated Pyridines: These compounds share the fluorine-substituted pyridine ring and are used in a wide range of applications.
Uniqueness: What sets (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both fluorine and methoxy groups, along with the pyridine ring, allows for versatile applications in various fields of research and industry.
属性
分子式 |
C13H15Cl2FN2O |
|---|---|
分子量 |
305.17 g/mol |
IUPAC 名称 |
[2-(5-fluoro-2-methoxyphenyl)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H13FN2O.2ClH/c1-17-13-3-2-10(14)7-11(13)12-6-9(8-15)4-5-16-12;;/h2-7H,8,15H2,1H3;2*1H |
InChI 键 |
IGOBSFDDNFGPTP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)F)C2=NC=CC(=C2)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)
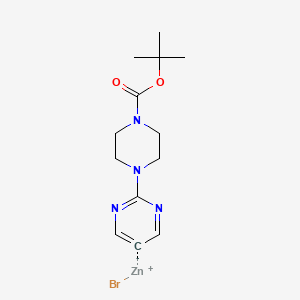
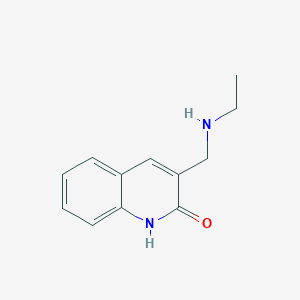
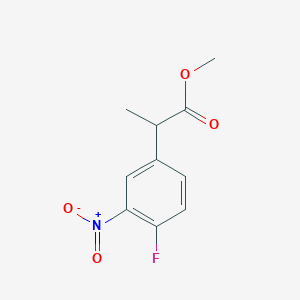
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)
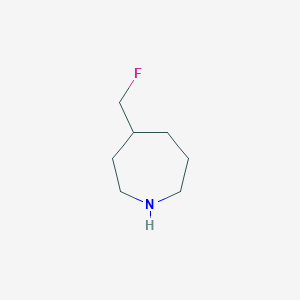

![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)
